molecular formula C21H13ClO5 B7722069 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one

Cat. No.: B7722069
M. Wt: 380.8 g/mol
InChI Key: KNDGDWZSGKDHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the furan and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)chromen-4-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of 2-(furan-2-yl)chromen-4-one and 4-chlorophenacyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-phenyl-4H-chromen-4-one: Known for its antimicrobial and anticancer activities.

    2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: Exhibits similar photochemical properties and biological activities.

Uniqueness

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one is unique due to the presence of both the furan and chlorophenyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5/c22-14-9-7-13(8-10-14)16(23)12-26-21-19(24)15-4-1-2-5-17(15)27-20(21)18-6-3-11-25-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDGDWZSGKDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.